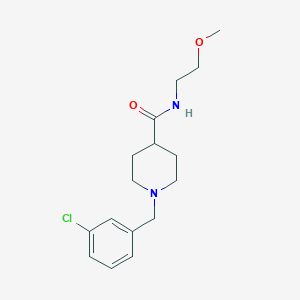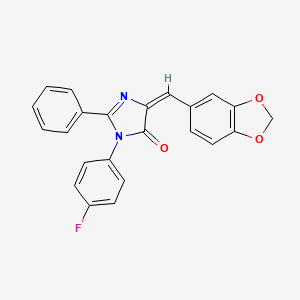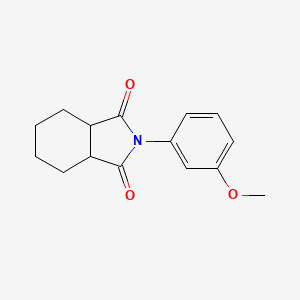![molecular formula C17H16N4O2 B5183735 N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide (MQPA) is a small molecule inhibitor that has shown potential in various scientific research applications. It is a pyridazinecarboxamide derivative that has been synthesized and extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide works by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. It has been shown to bind to the S1 pocket of thrombin and factor Xa, thereby preventing the cleavage of fibrinogen and prothrombin, respectively. Additionally, it has been shown to bind to the catalytic domain of MMPs, thereby preventing the degradation of extracellular matrix proteins.
Biochemical and physiological effects:
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, thereby potentially reducing the risk of thromboembolic events. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of MMPs, which play a role in inflammation and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in lab experiments is its specificity for the target enzyme or protein. It has been shown to have minimal off-target effects, thereby reducing the risk of unwanted side effects. Additionally, it has a relatively simple synthesis method, which makes it accessible for use in various research applications. One limitation of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are various future directions for the use of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in scientific research. One potential direction is its use in the development of novel therapeutics for thromboembolic events and inflammatory diseases. Additionally, it has potential use in the development of diagnostic tools for the detection of MMP activity in various pathologies. Further studies are needed to fully understand the potential of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in these applications.
Synthesemethoden
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide can be synthesized through a multi-step process involving the reaction of 8-methoxy-5-quinoline carboxaldehyde with N-methyl-N-(4-pyridinylmethyl)amine followed by cyclization with hydrazine hydrate and acetic anhydride. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide has been extensively studied for its potential use as an inhibitor of various enzymes and proteins. It has shown potential in inhibiting the activity of serine proteases, including thrombin, factor Xa, and trypsin. Additionally, it has been studied for its potential use in inhibiting the activity of matrix metalloproteinases (MMPs), which play a role in various pathologies such as cancer and inflammation.
Eigenschaften
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N-methylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21(17(22)12-7-9-19-20-10-12)11-13-5-6-15(23-2)16-14(13)4-3-8-18-16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZZOXCGLYMVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=C(C=C1)OC)C(=O)C3=CN=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)

![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)
![2-[(4-ethoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5183739.png)
![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)